8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one
Description
8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one is a heterocyclic compound that features a triazinoindole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and biological activity.
Properties
IUPAC Name |
8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O/c1-15-10(16)9-8(13-14-15)6-4-5(11)2-3-7(6)12-9/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJQPZPZRBYXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=C(N2)C=CC(=C3)Br)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of brominated indole derivatives and triazine precursors, followed by cyclization and functional group modifications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted triazinoindole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 8-Bromo-2,3-dihydro-5H-as-triazino[5,6-b]indole-3-thione
- 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione
Comparison: 8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features can influence its reactivity and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
